Home > Products > Screening Compounds P84975 > Clasto-lactacystin beta-lactone
Clasto-lactacystin beta-lactone - 154226-60-5

Clasto-lactacystin beta-lactone

Catalog Number: EVT-277394
CAS Number: 154226-60-5
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clasto-lactacystin beta-lactone is a natural product derived from the bacterium Streptomyces. [] It is classified as a beta-lactone and is widely recognized for its potent and selective inhibitory activity against the proteasome, a multi-subunit protease complex responsible for degrading intracellular proteins. [, , , , , , , , , , , , , , , , , , , , , , ] This inhibitory property has established clasto-lactacystin beta-lactone as a valuable tool in scientific research for studying various cellular processes regulated by the ubiquitin-proteasome system. [, , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of more potent and specific proteasome inhibitors: This could involve the synthesis of novel analogues of clasto-lactacystin beta-lactone with improved pharmacological properties. []
  • Investigation of the therapeutic potential of proteasome inhibitors in various diseases: This includes cancer, [, , ] neurodegenerative diseases, [] and inflammatory disorders.
Source and Classification

Clasto-lactacystin beta-lactone is synthesized from lactacystin, a natural product known for its proteasome-inhibiting properties. The compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. It is classified under organic compounds with a specific focus on lactones and cyclic amides.

Synthesis Analysis

Key Steps in Synthesis

  1. Formation of Oxazoline: The synthesis begins with the preparation of an oxazoline derivative, which serves as a key intermediate.
  2. Stereoselective Addition: A formyl amide is added to the oxazoline in a stereoselective manner, ensuring that the desired stereochemistry of the final product is achieved.
  3. Cyclization: The reaction proceeds through cyclization to form the beta-lactone structure, resulting in clasto-lactacystin beta-lactone.

This synthetic pathway has been detailed in patent literature, emphasizing its efficiency and reduced number of steps compared to previous methodologies .

Molecular Structure Analysis

Clasto-lactacystin beta-lactone has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structural Features

  • Molecular Formula: C10_{10}H15_{15}N O4_4
  • Molecular Weight: 213.23 g/mol
  • CAS Number: 154226-60-5

The structure includes:

  • A beta-lactone ring, which is essential for its proteasome inhibitory activity.
  • A bicyclic framework that contributes to its stability and interaction with target proteins.

The three-dimensional conformation of clasto-lactacystin beta-lactone allows it to fit into the active site of the proteasome effectively, facilitating its mechanism of action .

Chemical Reactions Analysis

Clasto-lactacystin beta-lactone participates in various chemical reactions, primarily related to its role as a proteasome inhibitor.

Key Reactions

  1. Inhibition of Proteasome Activity: The compound irreversibly binds to the active site of the 20S proteasome, blocking substrate entry and thus inhibiting protein degradation.
  2. Hydrolysis: Under certain conditions, clasto-lactacystin beta-lactone can undergo hydrolysis, leading to the release of lactacystin and other byproducts.

These reactions are critical for understanding how clasto-lactacystin beta-lactone modulates cellular pathways and contributes to its therapeutic effects .

Mechanism of Action

The mechanism by which clasto-lactacystin beta-lactone exerts its effects primarily involves the inhibition of the ubiquitin-proteasome pathway.

Detailed Mechanism

  • Binding: Clasto-lactacystin beta-lactone binds covalently to the catalytic threonine residue within the proteasome's active site.
  • Disruption of Proteolysis: This binding prevents the proteolytic cleavage of ubiquitinated proteins, leading to an accumulation of these substrates within the cell.
  • Cellular Effects: The inhibition results in altered cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Research indicates that this mechanism is particularly relevant in contexts such as neuroprotection following ischemic events .

Physical and Chemical Properties Analysis

Clasto-lactacystin beta-lactone exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

Clasto-lactacystin beta-lactone has numerous scientific applications, particularly in research focused on cellular mechanisms and disease models.

Key Applications

  1. Proteasome Inhibition Studies: Used extensively to study the role of proteasomes in various cellular processes.
  2. Neurodegenerative Disease Research: Investigated for potential therapeutic roles in diseases such as Alzheimer's and Parkinson's due to its neuroprotective properties.
  3. Cancer Research: Explored as a tool for understanding tumor biology and developing novel cancer therapies by modulating protein degradation pathways .
Historical Context & Discovery of Clasto-lactacystin β-lactone

Origins in Streptomyces Metabolite Research

Clasto-lactacystin β-lactone’s discovery originated from systematic investigations into soil-derived Streptomyces bacteria, renowned for producing bioactive secondary metabolites. Researchers at the Kitasato Institute isolated a novel Streptomyces strain, Streptomyces lactacystinaeus, from soil samples. Initial fermentation and extraction protocols identified lactacystin as a microbial metabolite with an unusual non-peptide skeleton comprising two α-amino acids: N-acetylcysteine and a pyroglutamic acid derivative [3] [4]. This discovery occurred against the backdrop of the late 1980s–early 1990s, coinciding with the identification of the proteasome complex as the central enzyme in intracellular protein degradation. The Kitasato team’s innovative use of physico-chemical screening systems—detecting bioactivity through colorimetric changes and cell-based assays—enabled the isolation of lactacystin from complex culture broths, highlighting its potential as a biochemical tool [3].

Serendipitous Discovery Through Neuroblastoma Differentiation Assays

The identification of lactacystin’s bioactivity was fortuitous. Initial screens employed murine Neuro 2a neuroblastoma cells to detect compounds inducing morphological differentiation. Lactacystin uniquely inhibited cell proliferation while simultaneously triggering neurite outgrowth—a hallmark of neuronal differentiation [3] [4]. This dual activity distinguished it from classical cytotoxins and suggested a specific mechanism targeting cellular machinery governing growth and morphology. Subsequent studies revealed that lactacystin’s effects were not mediated through classical neurotrophic pathways but instead via inhibition of the proteasome, a discovery catalyzed by affinity-based experiments showing selective binding to proteasomal subunits [4] [6]. This serendipity underscores the value of phenotypic screening in natural product research, where observed cellular effects can unveil novel molecular targets.

Evolution from Lactacystin to β-Lactone as the Active Species

Early mechanistic studies revealed that lactacystin itself is a prodrug, requiring transformation into its bioactive form, clasto-lactacystin β-lactone (also termed omuralide). Key findings include:

  • Spontaneous Hydrolysis: In aqueous solutions (pH ≥ 7), lactacystin undergoes pH-dependent hydrolysis, losing N-acetylcysteine to form clasto-lactacystin dihydroxy acid. This intermediate rapidly cyclizes into the highly reactive β-lactone ring [1] [6].
  • Proteasome Inactivation: Only the β-lactone form covalently modifies the proteasome’s catalytic threonine residues. Conditions stabilizing lactacystin (preventing β-lactone formation) abolish proteasomal inhibition [1] [2].
  • Structural Specificity: The β-lactone’s strained ring enables nucleophilic attack by the N-terminal threonine (Thr1Oγ) of proteasomal β-subunits, forming an ester adduct that irreversibly blocks the proteolytic active site [2] [5].

Table 1: Hydrolysis Pathway of Lactacystin to the Active β-Lactone

CompoundStructureBioactivityKey Stability Factors
LactacystinLinear N-acetylcysteine conjugateProdrug (inactive against proteasome)Stable at acidic pH; hydrolyzes at pH ≥ 7
Clasto-lactacystin dihydroxy acidOpen-chain hydroxy acidTransient intermediate; negligible activitySpontaneously lactonizes
Clasto-lactacystin β-lactoneFour-membered β-lactone ringActive species; covalently inhibits proteasomeHighly reactive; aqueous hydrolysis inactivates

This mechanistic shift redefined lactacystin as a delivery vehicle for the β-lactone, transforming understanding of proteasome inhibition chemistry [1] [5] [6].

Table 2: Catalytic β-Subunits of the 20S Proteasome Modified by β-Lactone

Proteasome SubunitCatalytic Activity TypeModified by β-Lactone?Functional Consequence
β1Caspase-like (acidic)YesInhibition of peptide hydrolysis after acidic residues
β2Trypsin-like (basic)YesInhibition of peptide hydrolysis after basic residues
β5Chymotrypsin-like (hydrophobic)YesStrongest inhibition; blocks hydrolysis after hydrophobic residues
LMP2 (β1i)*Immunoproteasome subunitYesComparable inhibition in IFN-γ-treated cells
LMP7 (β5i)*Immunoproteasome subunitYesComparable inhibition in IFN-γ-treated cells

Note: LMP2/LMP7 are immunoproteasome subunits induced by interferon-γ (IFN-γ). Studies confirm β-lactone inhibits both constitutive and immunoproteasomes equally [6].

Biological Impact and Target Validation

The β-lactone’s specificity for the proteasome revolutionized understanding of intracellular proteolysis:

  • Ubiquitin-Proteasome Pathway (UPP): Treatment of mammalian cells with clasto-lactacystin β-lactone (≥1 μM) inhibits degradation of both short- and long-lived proteins (>80% reduction within 2 hours), confirming the proteasome’s dominance in cellular protein turnover [6].
  • Antigen Presentation: β-lactone blocks processing of ovalbumin and endogenous proteins into MHC class I epitopes but not presentation of preformed peptides, proving proteasomes generate most antigenic peptides [6].
  • Cellular Phenotypes: Beyond neurite outgrowth, β-lactone induces G1 cell-cycle arrest and reduces adipogenesis, linking proteasome activity to differentiation and metabolism [5] [7].

Table 3: Key Functional Effects of β-Lactone in Mammalian Cells

Cellular ProcessEffect of β-LactoneExperimental Evidence
Intracellular protein degradationInhibition of short- and long-lived protein breakdown (IC50 ~1 μM)Reduced radiolabeled amino acid release in multiple cell lines [6]
MHC class I antigen presentationBlockade of endogenous antigen processingFailure to present ovalbumin epitope unless pre-cleaved peptide is added [6]
Neuronal differentiationInduction of neurite outgrowth in Neuro 2a cellsMorphological changes linked to proteasome-dependent cell cycle exit [3] [4]
AdipogenesisReduction of lipid accumulationImpaired differentiation of preadipocytes [5]

Chemical and Pharmacological Significance

The discovery of clasto-lactacystin β-lactone established:

  • Proteasome as a Druggable Target: It provided the first non-peptidic, highly specific proteasome inhibitor, inspiring clinical agents like bortezomib [3].
  • Mechanistic Paradigm: It revealed the proteasome as a threonine protease, where the catalytic Thr1Oγ acts as a nucleophile—a novel enzymatic mechanism [2] [4].
  • Tool Compound Utility: Its cell permeability and irreversibility make it indispensable for studying proteasome function in models ranging from archaea (Haloferax volcanii) to human cancer cells [2] [6].

Properties

CAS Number

154226-60-5

Product Name

Clasto-lactacystin beta-lactone

IUPAC Name

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1

InChI Key

FWPWHHUJACGNMZ-BSZUBZAZSA-N

SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Solubility

Soluble in DMSO

Synonyms

c-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Isomeric SMILES

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.